molecular formula C21H24N2O5S3 B2729082 2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine CAS No. 878124-09-5

2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

Cat. No.: B2729082
CAS No.: 878124-09-5
M. Wt: 480.61
InChI Key: KLAHBXDDRNRLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C21H24N2O5S3 and its molecular weight is 480.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis and Medicinal Chemistry Applications : The use of sulfonamide derivatives and related catalysts in solvent-free synthesis demonstrates their utility in creating complex organic molecules. For instance, N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized using similar catalysts, highlighting the role of sulfonamide-based catalysts in medicinal chemistry and organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).

Reactivity and Synthesis of Sulfonamide Derivatives : Studies on sulfonylcarbamimidic azides from sulfonyl chlorides and 5‐aminotetrazole reveal complex reactivity patterns that can lead to a variety of functionalized compounds. This showcases the potential of sulfonamide derivatives in creating structurally diverse molecules with possible applications in drug discovery and material science (PeetNorton et al., 1987).

Development of Novel Organic Compounds : The application of Mannich reaction to sulfones, involving aromatic aldehydes, underscores the versatility of sulfone derivatives in synthesizing novel organic compounds with potential applications in pharmaceuticals and agrochemicals. This reflects the strategic role of sulfonamide and related compounds in expanding the toolkit for organic synthesis (Nobles & Thompson, 1965).

Anticonvulsant Agent Synthesis : The synthesis of azoles incorporating a sulfonamide moiety for anticonvulsant agents illustrates the therapeutic application potential of sulfonamide derivatives. This indicates the compound's relevance in the discovery and development of new drugs for treating neurological disorders (Farag et al., 2012).

Properties

IUPAC Name

2-cyclohexylsulfonyl-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h5-6,9-13,17,22H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAHBXDDRNRLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.